molecular formula C14H14O3 B1678384 Pindone CAS No. 83-26-1

Pindone

Cat. No.: B1678384
CAS No.: 83-26-1
M. Wt: 230.26 g/mol
InChI Key: RZKYEQDPDZUERB-UHFFFAOYSA-N
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Description

Pindone, also known as 2-(2,2-dimethylpropanoyl)-1H-indene-1,3(2H)-dione, is a first-generation anticoagulant rodenticide. It is primarily used for controlling populations of rabbits and rodents. This compound functions by inhibiting the synthesis of Vitamin K-dependent clotting factors, leading to fatal internal hemorrhages in the target species .

Mechanism of Action

Target of Action

Pindone is primarily used as an anticoagulant rodenticide, with its primary targets being the European rabbit (Oryctolagus cuniculus) and other rodents . Other animals, especially birds, cats, native rodents, and macropods, may also be vulnerable to poisoning .

Mode of Action

This compound works by interfering with the synthesis of vitamin K-dependent clotting factors in the liver . This interference leads to a reduction in the frequency of nerve firing, which may be responsible for its effect on convulsions and essential tremor .

Biochemical Pathways

It is known that this compound and its tautomers can interact with calcium dications, which play an important role in various stages of the blood coagulation mechanism . This interaction can significantly affect this compound and its tautomers at the molecular level, hence their anticoagulation effect should vary .

Result of Action

The result of this compound’s action is anticoagulant poisoning, which causes a long latent period between ingestion and mortality, resulting in death due to internal hemorrhaging . The highest concentrations of this compound residues are found in the liver and fat tissue of poisoned rabbits .

Action Environment

The efficacy and stability of this compound’s action can be influenced by various environmental factors. For instance, this compound is mostly used for rabbit control in areas where it is impractical or unsuitable to use other rodenticides, such as urban/residential and semi-rural areas . The timing of baiting can also affect its effectiveness, with baiting being most effective when alternative food for rabbits is scarce, e.g., at the end of summer or early autumn .

Biochemical Analysis

Biochemical Properties

Pindone acts by blocking the synthesis of vitamin K-dependent clotting factors . This disruption in the clotting factors leads to fatal hemorrhages in susceptible animals . The biochemical interactions of this compound primarily involve enzymes responsible for the synthesis of these clotting factors.

Cellular Effects

This compound’s primary cellular effect is the disruption of the blood’s ability to clot . This is achieved through the inhibition of the vitamin K cycle, which is essential for the synthesis of clotting factors . This disruption can lead to internal hemorrhaging and eventual death in the affected organism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the enzyme vitamin K epoxide reductase . This enzyme is crucial for the recycling and production of vitamin K1, a necessary component for clotting factors II, VII, IX, and X . When the production of these clotting factors in the liver is inhibited, prothrombin cannot be adequately converted to thrombin, and coagulopathy results .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects can be observed over time. It has been found that this compound is more effective when given as a series of smaller doses over a period of 4 to 12 days, rather than a large single dose . This causes anticoagulant poisoning with a long latent period between ingestion and mortality .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The toxic-dose calculations in companion animals are widely accepted as based on one-tenth of the lowest reported LD50 for a particular active ingredient in a particular species . Large single exposures can result in acute poisoning, however, this compound is highly effective when given as a series of smaller doses over a period of 4 to 12 days .

Metabolic Pathways

This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is part of the human exposome, which is the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pindone is synthesized through a multi-step process involving the condensation of 2,2-dimethylpropanoic acid with 1,3-indandione. The reaction typically occurs under acidic conditions, with the use of a strong acid catalyst to facilitate the condensation reaction .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but optimized for scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is often formulated into baits for field use .

Chemical Reactions Analysis

Types of Reactions: Pindone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted this compound compounds .

Scientific Research Applications

Pindone has several scientific research applications, including:

    Chemistry: Used as a model compound for studying anticoagulant mechanisms and for developing new rodenticides.

    Biology: Employed in studies on blood coagulation and the role of Vitamin K in clotting processes.

    Medicine: Investigated for its potential use in anticoagulant therapies and for understanding the effects of anticoagulant poisoning.

    Industry: Utilized in pest control formulations to manage rodent and rabbit populations

Comparison with Similar Compounds

Uniqueness of Pindone: this compound is unique in its specific use for controlling rabbit populations, particularly in areas where other anticoagulants like 1080 (sodium monofluoroacetate) are impractical or unsuitable. Its relatively slower action compared to second-generation anticoagulants makes it suitable for use in environments where non-target species are a concern .

Properties

IUPAC Name

2-(2,2-dimethylpropanoyl)indene-1,3-dione
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InChI

InChI=1S/C14H14O3/c1-14(2,3)13(17)10-11(15)8-6-4-5-7-9(8)12(10)16/h4-7,10H,1-3H3
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InChI Key

RZKYEQDPDZUERB-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C(=O)C1C(=O)C2=CC=CC=C2C1=O
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Molecular Formula

C14H14O3
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Related CAS

6120-20-3 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID1025930
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Molecular Weight

230.26 g/mol
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Physical Description

Pindone appears as yellow solid or powder. (NTP, 1992), Bright-yellow powder with almost no odor. [rodenticide]; [NIOSH], YELLOW CRYSTALS., Bright-yellow powder with almost no odor., Bright-yellow powder with almost no odor. [rodenticide]
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Boiling Point

Decomposes (NIOSH, 2023), 180 °C @ 1 MM HG, decomposes, Decomposes
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALCOHOL, ETHER, ACETONE, AQ ALKALI SOLN, Readily soluble in aq alkali or ammonia to give bright yellow salts, Soluble in most organic solvents, In water, 18 mg/l @ 25 °C, Solubility in water at 25 °C: none, (77 °F): 0.002%
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Density

1.06 (NIOSH, 2023) - Denser than water; will sink, 1.06, 1.06 g/cm³
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Vapor Pressure

Very low (NIOSH, 2023), 1 mm Hg @ 180 °C, Vapor pressure at 25 °C: negligible, Very low
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Mechanism of Action

Pindone is a vitamin K antagonist, with delayed inhibition of prothrombin formation, and repeated doses have a cumulative effect on blood coagulation. Death in animals from chronic exposure is due to multiple internal hemorrhage., These compounds depress the hepatic synthesis of vitamin K1-dependent clotting factors (II, VII, IX, X) by inhibiting the vitamin K1 2,3-reductase enzyme in the vitamin K1-epoxide cycle. /Anticoagulant rodenticides/, Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/
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Color/Form

Yellow crystals, Bright yellow crystals from ethanol, Bright yellow powder, Yellow-brown cystalline solid

CAS No.

83-26-1
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1756
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PINDONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1515
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PINDONE (2-PIVALYL-1,3-INDANDIONE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/717
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,3-Indandione, 2-pivaloyl-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/NK602160.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

227.3 to 230.9 °F (NTP, 1992), 108.5-110.5 °C, 108-110 °C, 230 °F
Record name PINDONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4264
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PINDONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1756
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PINDONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1515
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PINDONE (2-PIVALYL-1,3-INDANDIONE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/717
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Pindone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0516.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Pindone work as a rodenticide?

A: this compound is an anticoagulant rodenticide that acts by inhibiting the enzyme responsible for vitamin K recycling in the liver. [, ] This disruption in vitamin K metabolism leads to a decrease in the production of essential blood clotting factors, ultimately causing internal hemorrhage and death. [, , , , ]

Q2: Is a single dose of this compound sufficient to kill rabbits?

A: No, this compound is a slow-acting anticoagulant that is more effective with repeated doses than a single dose. [, ] Animals do not experience immediate ill effects after consuming this compound, preventing learned bait aversion. []

Q3: How long does it take for this compound to kill a rabbit?

A: Death in rabbits typically occurs 4 to 11 days after consuming a lethal dose of this compound. [] Observational studies suggest welfare compromise in affected rabbits, primarily through functional impairments related to internal hemorrhage, can last up to 7 days. []

Q4: Can the effects of this compound poisoning be reversed?

A: Yes, Vitamin K is an effective antidote for this compound poisoning. [] It helps to restore the body's ability to produce clotting factors, counteracting the effects of this compound.

Q5: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol. [, ]

Q6: What are some key spectroscopic characteristics of this compound?

A: this compound exhibits characteristic peaks in infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. It also displays unique fragmentation patterns in mass spectrometry (MS), enabling its identification and quantification. [, , , ]

Q7: Does this compound exhibit tautomerism?

A: Yes, this compound undergoes 1,3-type proton tautomerism, leading to the formation of two enolic isomers in addition to the keto form. Density Functional Theory (DFT) studies suggest that the endocyclic enol form is the most stable. [] This tautomerism can influence this compound's interaction with calcium ions, which are crucial for blood coagulation. []

Q8: How stable is this compound in different environmental conditions?

A: this compound demonstrates variable stability under different environmental conditions. Rainfall and soil moisture can affect its persistence in baits. Notably, this compound is lost at a slower rate than 1080 (sodium fluoroacetate) under similar conditions. [, ] this compound in baits also showed greater resistance to rainfall compared to the water-soluble toxin 1080. []

Q9: Is there evidence of resistance to this compound in rabbit populations?

A: While widespread resistance has not been documented, some studies suggest potential for reduced this compound susceptibility in rabbit populations that have been repeatedly exposed to the toxin. [, ]

Q10: What are the potential non-target risks associated with this compound use?

A: this compound can pose a secondary poisoning risk to predators and scavengers that consume poisoned rabbits. High concentrations of this compound residues have been found in the liver and fat tissues of poisoned rabbits, making these tissues particularly hazardous. [, ]

Q11: Are there any safety concerns regarding this compound use in areas inhabited by native species?

A: Studies have examined the potential toxicity of this compound to non-target species, including birds and lizards. While this compound can cause increased blood clotting times in some species, the actual risk appears low due to factors like low palatability of baits, alternative food availability, and specific bait placement strategies. [, , ]

Q12: What analytical methods are used to detect and quantify this compound?

A: Various analytical techniques have been employed for this compound analysis, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC) with fluorescence and photodiode array detection, and liquid chromatography-mass spectrometry (LC-MS). These methods allow for sensitive and specific detection of this compound in different matrices, including baits, biological samples, and environmental samples. [, , , , , ]

Q13: Are there methods for analyzing this compound alongside other rodenticides?

A: Yes, multi-residue analytical methods have been developed to simultaneously detect and quantify this compound with other anticoagulant rodenticides in various matrices. This is particularly useful in cases of suspected poisoning and for monitoring the presence of these compounds in the environment. [, , ]

Q14: What is the environmental fate of this compound?

A: this compound is known to persist in the environment, particularly in soil, for extended periods. [, ] Its persistence can vary depending on factors such as soil type, temperature, and microbial activity. The potential for this compound bioaccumulation in the food chain is an area of ongoing research. []

Q15: Are there alternative toxins being considered for rabbit control?

A: Yes, researchers are actively exploring alternative toxins for rabbit control, including cholecalciferol. Studies have investigated its efficacy and potential non-target risks compared to this compound and 1080. [, ]

Q16: When was this compound first introduced as a rodenticide?

A: this compound was introduced as a rodenticide in the mid-20th century and has been widely used for rabbit control since the 1980s. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.